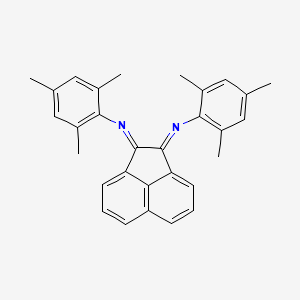
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- typically involves the condensation of 2,4,6-trimethylbenzenamine with acenaphthenequinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s stability and unique structure make it useful in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- involves its interaction with various molecular targets and pathways. The imine groups in the compound can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. Additionally, its aromatic rings can participate in π-π interactions, influencing its behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4,6-trimethyl-: A simpler analog with fewer aromatic rings and no imine groups.
Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[4-methoxy-: A similar compound with methoxy groups instead of methyl groups on the benzene rings.
Uniqueness
Benzenamine, N,N’-1,2-acenaphthylenediylidenebis[2,4,6-trimethyl- is unique due to its multiple aromatic rings and imine groups, which confer stability and versatility in various applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
CAS No. |
202277-49-4 |
|---|---|
Molecular Formula |
C30H28N2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-N,2-N-bis(2,4,6-trimethylphenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)31-29-24-11-7-9-23-10-8-12-25(26(23)24)30(29)32-28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3 |
InChI Key |
UIZYDLQUJRTNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)

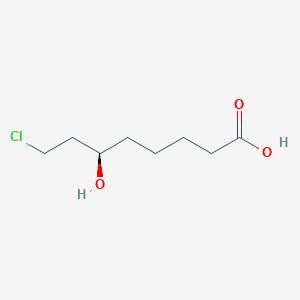
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
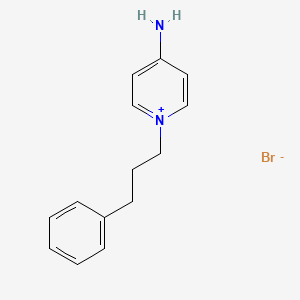
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
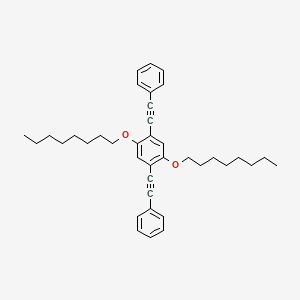
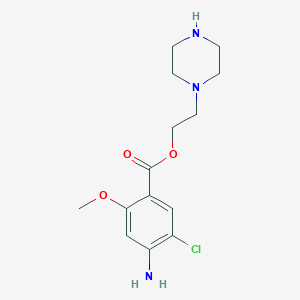
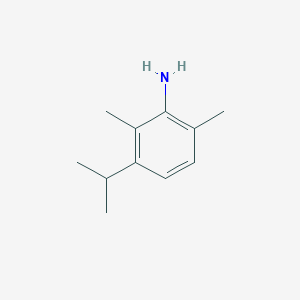
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
